N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
Description
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a hydrazone derivative characterized by a naphthalen-1-yl group linked to an acetohydrazide moiety and a 4-hydroxy-3-methoxyphenyl Schiff base. Hydrazones are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and chemoprotective effects, often attributed to their ability to form stable complexes and interact with biological targets via hydrogen bonding or π-π stacking .
For instance, similar compounds are synthesized via condensation of hydrazides with aromatic aldehydes in ethanol or methanol, often catalyzed by acetic acid, with yields ranging from 55% to 90% .
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H18N2O3/c1-25-19-11-14(9-10-18(19)23)13-21-22-20(24)12-16-7-4-6-15-5-2-3-8-17(15)16/h2-11,13,23H,12H2,1H3,(H,22,24)/b21-13+ |
InChI Key |
WXPWYIWISXEQIU-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or quinones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a corrosion inhibitor for mild steel in acidic environments.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with molecular targets such as metal surfaces or biological macromolecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . In biological systems, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hydrazone Derivatives
Key Comparative Insights
Structural Modifications and Activity: Naphthalene vs. Substituent Effects: The 4-hydroxy-3-methoxyphenyl group (similar to vanillin) could provide antioxidant properties, contrasting with electron-withdrawing groups (e.g., nitro in MMINA) that enhance electrophilicity and metal-binding capacity .
Synthetic Efficiency :
- Yields for hydrazones vary widely (55–90%), influenced by steric hindrance and electronic effects. For example, bulky substituents like trimethoxyphenyl (S15) reduce yields to 55%, while simpler groups (e.g., 4-chlorophenyl in Compound 6) achieve 80% .
Biological Performance: Antimicrobial Activity: Coumarin-derived 4f showed broad-spectrum activity, likely due to the coumarin scaffold’s inherent antibacterial properties, whereas naphthalene-based compounds may prioritize anti-inflammatory targets . Anti-inflammatory Mechanisms: COX-2 selectivity (e.g., S15) correlates with methoxy substituents, while TNF-α inhibition (4a) requires morpholinoethoxy groups for kinase interaction .
Physicochemical Properties: Crystal structures of flavanone hydrazones () reveal intramolecular hydrogen bonding between hydrazone N–H and hydroxyl groups, stabilizing the E-isomer and enhancing metabolic stability. The target compound’s 4-hydroxy group may similarly improve stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
